molecular formula C18H9Br2NO3 B15347053 1H-Indene-1,3(2H)-dione, 2-(ar,4-dibromo-3-hydroxy-2(1H)-quinolinylidene)- CAS No. 70701-76-7

1H-Indene-1,3(2H)-dione, 2-(ar,4-dibromo-3-hydroxy-2(1H)-quinolinylidene)-

Cat. No.: B15347053
CAS No.: 70701-76-7
M. Wt: 447.1 g/mol
InChI Key: FXYCRHTTXGCOSV-UHFFFAOYSA-N
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Description

1H-Indene-1,3(2H)-dione, 2-(ar,4-dibromo-3-hydroxy-2(1H)-quinolinylidene)- is a complex chemical compound that has garnered significant interest in scientific research This compound features a unique structure comprising an indene core with a dione functionality, coupled with a quinoline moiety that includes bromine and hydroxyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process starting with the formation of the indene-1,3(2H)-dione core. This is achieved through the condensation of phthalic anhydride and cyclohexanone under acidic conditions. Subsequent steps include the bromination of quinoline and the introduction of hydroxyl groups through suitable reactions, such as nucleophilic substitution. The final coupling of the 2-(ar,4-dibromo-3-hydroxyquinolinylidene) fragment with the indene-1,3(2H)-dione core is carried out under carefully controlled conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing automated systems to optimize reaction conditions and streamline the purification process. Key factors include maintaining precise temperatures, using efficient catalysts, and employing advanced chromatography techniques for product isolation.

Chemical Reactions Analysis

Types of Reactions: 1H-Indene-1,3(2H)-dione, 2-(ar,4-dibromo-3-hydroxy-2(1H)-quinolinylidene)- undergoes various chemical reactions, such as:

  • Oxidation: This compound can be oxidized under controlled conditions, leading to the formation of quinone derivatives.

  • Reduction: Reduction reactions can be performed using agents like sodium borohydride, resulting in the conversion of the dione functionality to corresponding alcohols.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like thiolates. Reaction conditions vary but generally involve solvent systems such as dichloromethane or ethanol, and temperatures ranging from -20°C to 80°C.

Major Products: Major products formed from these reactions include quinone derivatives, hydroxylated indene structures, and substituted quinoline compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a starting material for synthesizing complex organic molecules. Its unique structure serves as a scaffold for developing new compounds with potential pharmaceutical activities.

Biology: Biologically, the compound shows promise as a probe in biochemical assays due to its bromine content, which enhances its detectability in various analytical techniques.

Medicine: In medicinal research, this compound is investigated for its potential as an anticancer agent. Its structural components may interact with specific molecular targets, inhibiting the growth of cancer cells.

Industry: Industrially, it serves as a precursor for the synthesis of dyes and pigments, leveraging its chromophoric properties.

Mechanism of Action

The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-(ar,4-dibromo-3-hydroxy-2(1H)-quinolinylidene)- involves its interaction with molecular targets like enzymes and receptors. The quinoline moiety can intercalate with DNA, potentially disrupting cellular processes in cancer cells. The compound may also inhibit key enzymes involved in metabolic pathways, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison: Compared to similar compounds, such as 1H-Indene-1,3(2H)-dione with different substituents, the presence of bromine and hydroxyl groups in 2-(ar,4-dibromo-3-hydroxy-2(1H)-quinolinylidene) enhances its reactivity and biological activity. Its unique combination of features makes it particularly suited for applications where high reactivity or specific biological interactions are desired.

Similar Compounds:
  • 1H-Indene-1,3(2H)-dione, 2-(4-chloro-3-hydroxy-2(1H)-quinolinylidene)-

  • 1H-Indene-1,3(2H)-dione, 2-(4-fluoro-3-hydroxy-2(1H)-quinolinylidene)-

  • 1H-Indene-1,3(2H)-dione, 2-(4-methyl-3-hydroxy-2(1H)-quinolinylidene)-

Properties

CAS No.

70701-76-7

Molecular Formula

C18H9Br2NO3

Molecular Weight

447.1 g/mol

IUPAC Name

2-(4,5-dibromo-3-hydroxyquinolin-2-yl)indene-1,3-dione

InChI

InChI=1S/C18H9Br2NO3/c19-10-6-3-7-11-12(10)14(20)18(24)15(21-11)13-16(22)8-4-1-2-5-9(8)17(13)23/h1-7,13,24H

InChI Key

FXYCRHTTXGCOSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=C(C(=CC=C4)Br)C(=C3O)Br

Origin of Product

United States

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